3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
Overview
Description
“3’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C19H22O . It has a molecular weight of 266.38 .
Molecular Structure Analysis
The molecular structure of “3’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone” consists of a propiophenone core with dimethylphenyl groups attached at the 3’ and 5’ positions . The exact 3D structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Chemical Synthesis and Material Development
3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone, due to its structural complexity, finds application in the synthesis of advanced materials and chemicals. For example, compounds similar in complexity are utilized in the development of new organic semiconducting polymers, which are crucial for enhancing organic thin-film transistor (TFT) performances. The synthesis of such polymers involves oxidative coupling reactions that yield materials with potential applications in electronics and optoelectronics due to their semiconducting properties (Hoyoul Kong et al., 2009).
Photoluminescence and Optical Properties
Research into compounds with a similar degree of molecular complexity has led to the discovery of materials with exceptional photoluminescence properties. For instance, the study of "rigid-core" materials like 3,5-dimethyl-2,3'-bis(3-methylthiophene)-dithieno[3,2-b:',3'-d]thiophene-4,4-dioxide, which shares a similar structural motif, revealed the highest photoluminescence ever reported for thiophene-based molecules in solid state. This highlights the potential of such compounds in the development of new photoluminescent materials with applications in lighting, displays, and bioimaging (E. Tedesco et al., 2003).
Electrosynthesis Applications
Compounds with structural features akin to 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone are explored in electrosynthesis processes. For example, the electrosynthesis of 3,4-diphenylhexane-3,4-diol through the reduction of propiophenone in specific solvents demonstrates the utility of such compounds in synthetic chemistry. This process allows for the efficient production of valuable intermediates for further chemical transformations (B. V. Lyalin et al., 2006).
Supramolecular Chemistry
The structural features of 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone make it a candidate for studies in supramolecular chemistry. Similar compounds have been analyzed for their solid-state supramolecular organization, which is crucial for understanding molecular interactions and designing new materials with tailored properties. These studies provide insights into the molecular basis of material properties, which is essential for the development of novel materials with specific functionalities (N. Bappalige et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-5-6-17(16(4)10-13)7-8-19(20)18-11-14(2)9-15(3)12-18/h5-6,9-12H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSXOZOROWYMLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC(=C2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644689 | |
Record name | 3-(2,4-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone | |
CAS RN |
898794-17-7 | |
Record name | 1-Propanone, 3-(2,4-dimethylphenyl)-1-(3,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898794-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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